molecular formula C10H11F3O B12607897 1-[(1S)-1-Methoxyethyl]-4-(trifluoromethyl)benzene CAS No. 646041-16-9

1-[(1S)-1-Methoxyethyl]-4-(trifluoromethyl)benzene

Cat. No.: B12607897
CAS No.: 646041-16-9
M. Wt: 204.19 g/mol
InChI Key: ASIYWWJKIRBESZ-ZETCQYMHSA-N
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Description

1-[(1S)-1-Methoxyethyl]-4-(trifluoromethyl)benzene is a chemical compound characterized by the presence of a methoxyethyl group attached to a benzene ring, which also contains a trifluoromethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: This process can be achieved using various reagents and catalysts, such as trifluoromethyl iodide and copper catalysts, under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale radical trifluoromethylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of advanced purification techniques, such as chromatography, ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-[(1S)-1-Methoxyethyl]-4-(trifluoromethyl)benzene can undergo several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-[(1S)-1-Methoxyethyl]-4-(trifluoromethyl)benzene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[(1S)-1-Methoxyethyl]-4-(trifluoromethyl)benzene involves its interaction with molecular targets through various pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of biomolecules. This interaction can lead to changes in the molecular structure and function of the target, resulting in the desired biological or chemical effect .

Comparison with Similar Compounds

  • 1-[(1S)-1-Methoxyethyl]-4-(fluoromethyl)benzene
  • 1-[(1S)-1-Methoxyethyl]-4-(chloromethyl)benzene
  • 1-[(1S)-1-Methoxyethyl]-4-(bromomethyl)benzene

Comparison: 1-[(1S)-1-Methoxyethyl]-4-(trifluoromethyl)benzene is unique due to the presence of the trifluoromethyl group, which imparts distinct properties such as increased lipophilicity and chemical stability. Compared to its analogs with different halogen substituents, the trifluoromethyl derivative exhibits enhanced reactivity and potential for diverse applications in various fields .

Properties

CAS No.

646041-16-9

Molecular Formula

C10H11F3O

Molecular Weight

204.19 g/mol

IUPAC Name

1-[(1S)-1-methoxyethyl]-4-(trifluoromethyl)benzene

InChI

InChI=1S/C10H11F3O/c1-7(14-2)8-3-5-9(6-4-8)10(11,12)13/h3-7H,1-2H3/t7-/m0/s1

InChI Key

ASIYWWJKIRBESZ-ZETCQYMHSA-N

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)C(F)(F)F)OC

Canonical SMILES

CC(C1=CC=C(C=C1)C(F)(F)F)OC

Origin of Product

United States

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